molecular formula C14H9ClN2OS B3504281 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxamide

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B3504281
M. Wt: 288.8 g/mol
InChI Key: CFJBPYXIOBOMOQ-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxamide is a chemical compound with the molecular formula C14H8ClNO2S It is known for its unique structure, which includes a quinoline core substituted with a chlorothiophene group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chlorothiophene Group: The chlorothiophene group can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of chlorothiophene with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The chlorothiophene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound can be used in the development of novel catalysts and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The quinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription. This dual mechanism contributes to its potential anticancer activity.

Comparison with Similar Compounds

  • 2-(5-Methylthiophen-2-yl)quinoline-4-carboxamide
  • 2-(5-Bromothiophen-2-yl)quinoline-4-carboxamide
  • 2-(5-Fluorothiophen-2-yl)quinoline-4-carboxamide

Comparison:

  • 2-(5-Methylthiophen-2-yl)quinoline-4-carboxamide: The methyl group provides different electronic properties compared to the chlorine atom, potentially affecting the compound’s reactivity and biological activity.
  • 2-(5-Bromothiophen-2-yl)quinoline-4-carboxamide: The bromine atom is larger and more polarizable than chlorine, which can influence the compound’s interactions with biological targets.
  • 2-(5-Fluorothiophen-2-yl)quinoline-4-carboxamide: The fluorine atom is highly electronegative, which can enhance the compound’s stability and binding affinity to certain targets.

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxamide stands out due to its balanced electronic properties and potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-13-6-5-12(19-13)11-7-9(14(16)18)8-3-1-2-4-10(8)17-11/h1-7H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJBPYXIOBOMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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